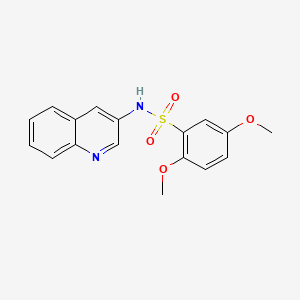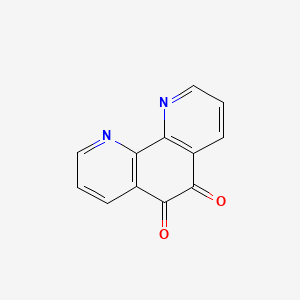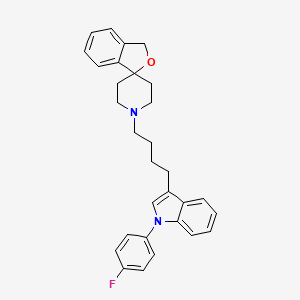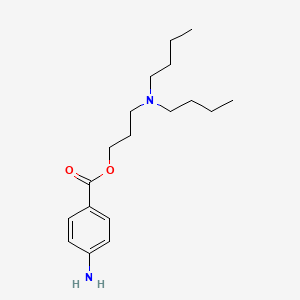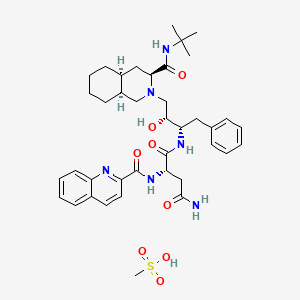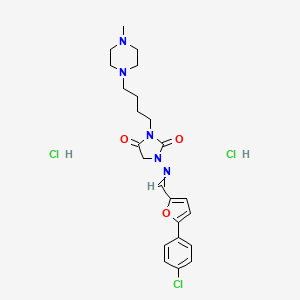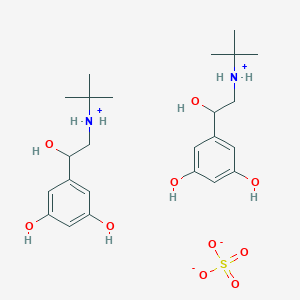
サルブタモール硫酸塩
概要
説明
テルブタリンヘミ硫酸塩: は、主に気管支拡張薬として喘息やその他の呼吸器疾患の治療に使用される選択的β2アドレナリン作動薬です。 早産を予防する効果があるため、気管支平滑筋と子宮平滑筋を弛緩させることが知られています .
科学的研究の応用
化学: : テルブタリンヘミ硫酸塩は、肉中のβ作動薬残留物の定量のための参照標準として、および獣医用薬の分析のためのLC-MS-MSベースの手法の開発に使用されています .
生物学: : 生物学的研究では、呼吸器や心臓血管機能を含むさまざまな生理学的プロセスに対するβ2アドレナリン作動薬の影響を研究するために使用されます .
医学: : 医学的には、テルブタリンヘミ硫酸塩は、気管支拡張薬として喘息、慢性気管支炎、および肺気腫の治療に使用されます。 また、早産を予防するためにも使用されます .
作用機序
テルブタリンヘミ硫酸塩は、選択的なβ2アドレナリン受容体作動薬として作用します。アデニルシクラーゼを活性化し、細胞内サイクリックアデノシン一リン酸(cAMP)を増やします。 これにより、細胞内カルシウムレベルが低下し、タンパク質キナーゼAが活性化され、ミオシン軽鎖キナーゼが不活性化され、気管支と子宮の平滑筋が弛緩します .
Safety and Hazards
Terbutaline sulfate should be handled with care. Avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Terbutaline sulfate plays a crucial role in biochemical reactions by interacting with beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle . Upon binding to these receptors, terbutaline sulfate stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of adenylate cyclase . This increase in cAMP levels leads to the relaxation of smooth muscle tissues, thereby alleviating bronchospasm .
Cellular Effects
Terbutaline sulfate exerts significant effects on various types of cells and cellular processes. In bronchial smooth muscle cells, terbutaline sulfate induces relaxation by increasing cAMP levels, which in turn reduces intracellular calcium concentrations . This compound also influences cell signaling pathways by activating protein kinase A (PKA), which phosphorylates target proteins involved in muscle relaxation . Additionally, terbutaline sulfate can modulate gene expression by affecting transcription factors regulated by cAMP .
Molecular Mechanism
The molecular mechanism of action of terbutaline sulfate involves its binding to beta-2 adrenergic receptors on the cell surface . This binding activates adenylate cyclase, leading to an increase in cAMP levels . The elevated cAMP activates PKA, which phosphorylates various target proteins, resulting in smooth muscle relaxation . Terbutaline sulfate also inhibits the release of inflammatory mediators from mast cells, contributing to its bronchodilatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of terbutaline sulfate can vary over time. The compound is relatively stable, but it can degrade under certain conditions . Long-term studies have shown that terbutaline sulfate maintains its bronchodilatory effects over extended periods, although its efficacy may decrease with prolonged use due to receptor desensitization . Additionally, the degradation products of terbutaline sulfate, such as 3,5-dihydroxybenzoic acid, can be detected using high-performance liquid chromatography (HPLC) .
Dosage Effects in Animal Models
The effects of terbutaline sulfate vary with different dosages in animal models. At low doses, terbutaline sulfate effectively relaxes bronchial smooth muscle without significant adverse effects . At higher doses, it can cause tachycardia, tremors, and other side effects due to its systemic beta-2 adrenergic activity . Threshold effects have been observed, where a minimum effective dose is required to achieve bronchodilation .
Metabolic Pathways
Terbutaline sulfate is metabolized primarily in the liver, where it undergoes conjugation to form sulfate and glucuronide metabolites . The major metabolite in the urine is the sulfate conjugated form of terbutaline . Enzymes such as sulfotransferases and UDP-glucuronosyltransferases are involved in these metabolic pathways . The compound is excreted mainly through the urine, with a small fraction eliminated in the feces .
Transport and Distribution
Terbutaline sulfate is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, including the lungs, where it exerts its bronchodilatory effects . Transporters and binding proteins, such as albumin, facilitate the distribution of terbutaline sulfate in the body . The compound’s localization and accumulation in specific tissues are influenced by its affinity for beta-2 adrenergic receptors .
Subcellular Localization
The subcellular localization of terbutaline sulfate is primarily at the cell membrane, where it binds to beta-2 adrenergic receptors . This localization is crucial for its activity, as the receptors are embedded in the cell membrane . Post-translational modifications, such as phosphorylation, can affect the targeting and function of these receptors, thereby influencing the activity of terbutaline sulfate .
準備方法
合成経路と反応条件: : テルブタリンヘミ硫酸塩は、多段階のプロセスで合成されます。 合成は、3,5-ジヒドロキシ安息香酸のエステル化とベンジル保護から始まり、メチル化、加水分解、還元などの一連の反応が続きます . 最終生成物は、中間体を硫酸と反応させてヘミ硫酸塩を形成することで得られます .
工業的製造方法: : テルブタリンヘミ硫酸塩の工業的製造には、同様の反応段階を用いた大規模合成が用いられますが、収率と純度を高めるために最適化されています。 このプロセスには、結晶化と精製が含まれ、最終生成物が医薬品基準を満たすことが保証されます .
化学反応の分析
類似化合物との比較
類似化合物: : 類似の化合物には、サルブタモール、ホルモテロール、クレンブテロールなどがあり、これらもβ2アドレナリン作動薬です .
独自性: : テルブタリンヘミ硫酸塩は、呼吸器疾患と早産の予防の両方で特異的な用途を持つ点が独特です。 β2アドレナリン受容体に対する選択的な作用により、心拍数に大きな影響を与えることなく、平滑筋を効果的に弛緩させることができます .
特性
CAS番号 |
23031-32-5 |
|---|---|
分子式 |
C12H21NO7S |
分子量 |
323.36 g/mol |
IUPAC名 |
5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol;sulfuric acid |
InChI |
InChI=1S/C12H19NO3.H2O4S/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;(H2,1,2,3,4) |
InChIキー |
MUPQZWGSBCWCAV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
正規SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O.OS(=O)(=O)O |
| 23031-32-5 | |
ピクトグラム |
Health Hazard |
関連するCAS |
23031-25-6 (Parent) |
溶解性 |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
同義語 |
Arubendol Asthmoprotect Brethaire Brethine Bricanyl Bricanyl SA Butaliret Butalitab Contimit KWD 2019 KWD-2019 KWD2019 Monovent Taziken Tedipulmo Terbasmin Terbul Terbutalin AL Terbutalin ratiopharm Terbutalin Stada terbutalin von ct Terbutalin-ratiopharm Terbutaline Terbutaline Sulfate Terbuturmant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of terbutaline sulfate?
A: Terbutaline sulfate is a selective β2-adrenergic receptor agonist. [] It exerts its therapeutic effects by binding to these receptors, primarily located in the lungs, leading to relaxation of bronchial smooth muscle. [] This relaxation widens the airways, making breathing easier.
Q2: How does terbutaline sulfate's interaction with β2-adrenergic receptors differ from other β-adrenergic agonists?
A: Terbutaline sulfate exhibits selectivity for β2-adrenergic receptors over β1-adrenergic receptors, which are primarily found in the heart. [] This selectivity contributes to its bronchodilatory effects while minimizing cardiac side effects. []
Q3: What are the downstream effects of terbutaline sulfate binding to β2-adrenergic receptors?
A: Binding of terbutaline sulfate to β2-adrenergic receptors activates a signaling cascade that ultimately results in increased intracellular cyclic adenosine monophosphate (cAMP). [] Elevated cAMP levels promote smooth muscle relaxation and reduce inflammatory mediator release from mast cells.
Q4: What is the molecular formula and weight of terbutaline sulfate?
A4: Unfortunately, the provided research abstracts do not specify the exact molecular formula or weight of terbutaline sulfate. For this information, please refer to a reliable chemical database or the compound's safety data sheet.
Q5: How does the pH of a solution affect terbutaline sulfate stability?
A: Studies show that terbutaline sulfate degrades more rapidly in alkaline solutions compared to acidic solutions. [] This difference in degradation rate is particularly noticeable when combined with aminophylline, an alkaline drug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


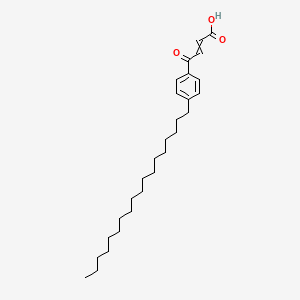
![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
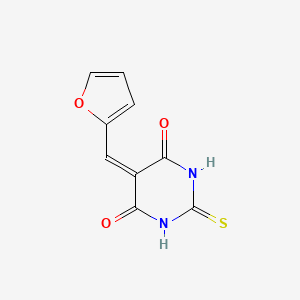
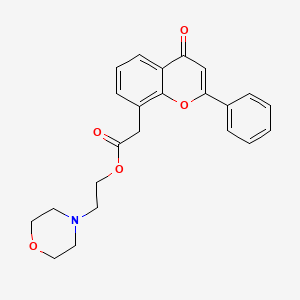

![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)
